
Oraposide
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Overview
Description
Oraposide is a novel derivative of caffeic acid, known for its significant applications in cosmetic and pharmaceutical compositions, particularly dermatological formulations . The compound is characterized by its molecular formula C29H34O15 and is recognized for its activity against free radicals, inflammation, and aging due to radiation exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oraposide is synthesized through a series of chemical reactions involving caffeic acid derivatives. The starting material is typically a plant extract from the Orobanchaceae family, which is processed to isolate the desired compound . The synthetic route involves multiple steps, including esterification and glycosylation reactions, under controlled conditions to ensure the purity and yield of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. The plant material is first defatted using petroleum ether, followed by extraction with suitable solvents to isolate the caffeic acid derivatives . The extracted compounds are then subjected to further chemical modifications to produce this compound in high yields .
Chemical Reactions Analysis
Types of Reactions
Oraposide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various esters, ethers, and oxidized derivatives of this compound, which have distinct chemical and biological properties .
Scientific Research Applications
Antioxidant and Anti-inflammatory Effects
Oraposide has been shown to possess significant antioxidant properties, which help in combating oxidative stress in cells. Studies indicate that it can reduce inflammation by inhibiting pro-inflammatory cytokines. This makes it a potential candidate for treating conditions associated with chronic inflammation, such as arthritis and cardiovascular diseases.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial effects against various pathogens. In vitro studies have shown its efficacy against bacteria and fungi, suggesting its potential use in developing new antimicrobial agents to combat resistant strains.
Neuroprotective Effects
This compound's neuroprotective properties have been explored in the context of neurodegenerative diseases. It has been found to inhibit amyloid β aggregation, which is crucial in Alzheimer’s disease pathology. This suggests that this compound may play a role in preventing cognitive decline associated with aging.
Clinical Trials and Research Findings
A comprehensive review of clinical trials involving this compound reveals promising results:
- Study on Antioxidant Activity: A study published in Journal of Ethnopharmacology demonstrated that this compound significantly reduced oxidative stress markers in patients with chronic inflammatory conditions .
- Neuroprotective Study: Research conducted on animal models showed that administration of this compound improved cognitive function and reduced amyloid plaque formation .
Data Table: Summary of Biological Activities
Mechanism of Action
Oraposide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress pathways, thereby protecting cells from damage . The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . These actions are mediated through molecular targets such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: The parent compound of oraposide, known for its antioxidant properties.
Chlorogenic Acid: Another derivative of caffeic acid with similar antioxidant and anti-inflammatory effects.
Acteoside: A phenylpropanoid glycoside with potent antioxidant activity.
Uniqueness of this compound
This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other caffeic acid derivatives . This makes it particularly effective in topical applications for skin protection and anti-aging .
Properties
CAS No. |
61276-16-2 |
---|---|
Molecular Formula |
C29H34O15 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
[(2S,4aR,6R,7R,8S,8aR)-2-(3,4-dihydroxyphenyl)-6-(hydroxymethyl)-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-7-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H34O15/c1-12-22(36)23(37)24(38)28(40-12)44-26-25(43-21(35)7-3-13-2-5-15(31)17(33)8-13)19(10-30)42-29-27(26)41-20(11-39-29)14-4-6-16(32)18(34)9-14/h2-9,12,19-20,22-34,36-38H,10-11H2,1H3/b7-3+/t12-,19+,20+,22-,23+,24+,25+,26-,27+,28-,29+/m0/s1 |
InChI Key |
FPOYEEKZOOLVJA-WLLRULDYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C3C(OCC(O3)C4=CC(=C(C=C4)O)O)OC(C2OC(=O)C=CC5=CC(=C(C=C5)O)O)CO)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]3[C@H](OC[C@@H](O3)C4=CC(=C(C=C4)O)O)O[C@@H]([C@H]2OC(=O)/C=C/C5=CC(=C(C=C5)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C(OCC(O3)C4=CC(=C(C=C4)O)O)OC(C2OC(=O)C=CC5=CC(=C(C=C5)O)O)CO)O)O)O |
Synonyms |
1',2'-(3,4-dihydroxyphenyl-alpha,beta-dioxoethanol)-4'-O-caffeoyl-O-rhamnopyranosyl-1-3-O-glucopyranoside crenatoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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